molecular formula C16H20N2O3S B2993229 (Z)-methyl 2-(2-(isobutyrylimino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 1164554-33-9

(Z)-methyl 2-(2-(isobutyrylimino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2993229
CAS No.: 1164554-33-9
M. Wt: 320.41
InChI Key: NXTLMHGHDQWMFK-MSUUIHNZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-methyl 2-(2-(isobutyrylimino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate is a benzo[d]thiazole derivative featuring a fused aromatic ring system substituted with methyl groups at positions 5 and 5. The Z-configuration of the imino group and the isobutyryl substituent distinguish its structure. The methyl ester at the acetoxy position contributes to its lipophilicity, while the benzo[d]thiazole core provides a rigid, planar scaffold that may influence electronic properties and intermolecular interactions .

Properties

IUPAC Name

methyl 2-[5,7-dimethyl-2-(2-methylpropanoylimino)-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S/c1-9(2)15(20)17-16-18(8-13(19)21-5)12-7-10(3)6-11(4)14(12)22-16/h6-7,9H,8H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXTLMHGHDQWMFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N(C(=NC(=O)C(C)C)S2)CC(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Functional Differences

Key Structural Analogs :

(Z)-methyl 2-(2-((2-(1,3-dioxoisoindolin-2-yl)acetyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate (): Substituent: Replaces the isobutyryl group with a 2-(1,3-dioxoisoindolin-2-yl)acetyl moiety. This could alter bioavailability or metabolic stability .

Thiazol-5-ylmethyl carbamate analogs ():

  • Examples : Compounds l , m , w , and x feature thiazol-5-ylmethyl carbamates with ureido, hydroxy, and hydroperoxypropan-2-yl substituents.
  • Functional Impact :
  • Carbamate vs. Ester : Carbamates (e.g., in compound l ) are typically more hydrolytically stable than esters, suggesting the target compound’s methyl ester may be more prone to enzymatic or alkaline hydrolysis.

Core Heterocycle Variations

  • Benzo[d]thiazole vs. Thiazole: The target compound’s benzo[d]thiazole core is a fused bicyclic system, offering extended π-conjugation and increased aromatic stability compared to monocyclic thiazole derivatives (e.g., ’s thiazol-5-ylmethyl carbamates). This difference may influence electronic properties (e.g., electron-withdrawing effects) and binding affinity in biological systems .

Comparative Data Table

Compound Name Core Structure Key Substituents Functional Groups Hypothesized Properties
(Z)-methyl 2-(2-(isobutyrylimino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate (Target) Benzo[d]thiazole 5,7-dimethyl; isobutyrylimino Ester, imino High lipophilicity; moderate hydrolytic stability
(Z)-methyl 2-(2-((2-(1,3-dioxoisoindolin-2-yl)acetyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate Benzo[d]thiazole 5,7-dimethyl; dioxoisoindolin-acetylimino Ester, imino, phthalimide Enhanced reactivity; lower lipophilicity
Thiazol-5-ylmethyl carbamates (e.g., compound l ) Thiazole Ethoxycarbonylamino; hydroxy Carbamate, hydroxy Improved hydrolytic stability; H-bond donors

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